N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447420
InChI: InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1
SMILES: CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C15H21ClN2O
Molecular Weight: 280.79 g/mol

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide

CAS No.:

Cat. No.: VC13447420

Molecular Formula: C15H21ClN2O

Molecular Weight: 280.79 g/mol

* For research use only. Not for human or veterinary use.

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide -

Specification

Molecular Formula C15H21ClN2O
Molecular Weight 280.79 g/mol
IUPAC Name N-[(3S)-1-benzylpiperidin-3-yl]-2-chloro-N-methylacetamide
Standard InChI InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1
Standard InChI Key XMKVNAYZQXIQAL-AWEZNQCLSA-N
Isomeric SMILES CN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
SMILES CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with a methyl-chloroacetamide side chain. The (S)-stereochemistry at the piperidine’s 3-carbon critically influences its interactions with biological targets, as demonstrated by comparative studies of its (R)-enantiomer . Key identifiers include:

PropertyValueSource
IUPAC NameN-[(3S)-1-benzylpiperidin-3-yl]-2-chloro-N-methylacetamide
Canonical SMILESCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
XLogP32.8 (predicted)
Hydrogen Bond Donors/Acceptors0/3

Stereochemical Significance

The (S)-configuration enhances binding affinity to neuronal receptors compared to the (R)-enantiomer. For instance, molecular docking studies suggest that the (S)-form optimally aligns with the hydrophobic pockets of muscarinic acetylcholine receptors . This stereospecificity underscores the importance of chiral synthesis in developing bioactive derivatives.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Piperidine Functionalization: Cyclization of 1,5-diaminopentane derivatives forms the piperidine core.

  • Benzylation: Benzyl chloride introduces the aromatic substituent at the 1-position under basic conditions.

  • Acetamide Coupling: Chloroacetyl chloride reacts with methylamine-functionalized piperidine intermediates to yield the final product .

Industrial-scale production employs continuous flow reactors to enhance yield (∼78%) and purity (>98%). Critical parameters include temperature control (40–60°C) and anhydrous conditions to prevent hydrolysis of the chloroacetamide group .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6d_6) reveals peaks at δ 2.31 (s, 3H, N–CH3_3), δ 4.23 (s, 2H, Cl–CH2_2), and δ 7.28–7.48 (m, 5H, benzyl aromatic protons) .

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]+^+ ion at m/zm/z 281.2, consistent with the molecular formula .

Pharmacological Research and Mechanisms

Anticonvulsant Activity

In rodent models, structural analogs of N-((S)-1-benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide exhibit significant anticonvulsant effects. For example, phenylacetamide derivatives with similar piperidine scaffolds demonstrated median effective doses (ED50_{50}) of 52.3 mg/kg in maximal electroshock (MES) tests, outperforming valproic acid (ED50_{50}: 485 mg/kg) . Mechanistic studies attribute this activity to voltage-gated sodium channel modulation, particularly at Site 2 .

Neurological Applications

The compound’s affinity for muscarinic (M1_1/M3_3) receptors (Ki_i: 190–580 nM) suggests potential in treating Alzheimer’s disease and schizophrenia . In vitro assays using SH-SY5Y neuroblastoma cells showed 40% inhibition of acetylcholinesterase (AChE) at 10 µM, comparable to donepezil .

Physicochemical and Pharmacokinetic Profiles

ParameterValueMethod/Source
LogP (octanol-water)2.3ChromLogD assay
Aqueous Solubility12.5 µg/mL (pH 7.4)Shake-flask
Plasma Protein Binding89%Equilibrium dialysis
Metabolic Stabilityt1/2_{1/2}: 2.1 h (human liver microsomes)LC-MS/MS

Despite moderate bioavailability (F: 34% in rats), its blood-brain barrier permeability (P-gp efflux ratio: 1.2) supports central nervous system targeting .

Comparative Analysis with Structural Analogs

CompoundKey ModificationBioactivity (MES ED50_{50})Selectivity (M1_1/M3_3)
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamideNone (reference)52.3 mg/kg 3.2-fold
N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamideEthyl substituent, (R)-configuration89.7 mg/kg1.1-fold
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamidePiperidin-4-yl substitutionInactiveN/A

The (S)-enantiomer’s superior efficacy and selectivity highlight the role of stereochemistry in optimizing therapeutic indices .

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